molecular formula C16H19NO4 B14378039 N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide CAS No. 88141-45-1

N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide

Cat. No.: B14378039
CAS No.: 88141-45-1
M. Wt: 289.33 g/mol
InChI Key: CUQALQXXCVNERB-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethoxyphenyl group attached to a cyclohexenone ring, which is further linked to an acetamide group. Its molecular formula is C16H19NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetic acid and cyclohexanone.

    Formation of Intermediate: The 3,4-dimethoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Cyclization: The acid chloride is then reacted with cyclohexanone in the presence of a base such as pyridine to form the cyclohexenone intermediate.

    Acetylation: Finally, the intermediate is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetic acid: A precursor in the synthesis of various derivatives, including N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

88141-45-1

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-2-oxocyclohex-3-en-1-yl]acetamide

InChI

InChI=1S/C16H19NO4/c1-10(18)17-13-6-4-11(8-14(13)19)12-5-7-15(20-2)16(9-12)21-3/h5,7-9,13H,4,6H2,1-3H3,(H,17,18)

InChI Key

CUQALQXXCVNERB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=CC1=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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